Home > Products > Screening Compounds P11055 > Glasdegib dihydrochloride
Glasdegib dihydrochloride - 1352568-48-9

Glasdegib dihydrochloride

Catalog Number: EVT-1785069
CAS Number: 1352568-48-9
Molecular Formula: C21H24Cl2N6O
Molecular Weight: 447.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glasdegib dihydrochloride is a small molecule compound primarily used in the treatment of acute myeloid leukemia. It acts as a potent inhibitor of the hedgehog signaling pathway, specifically targeting the smoothened receptor. This compound is marketed under various forms, with the monomaleate salt being one of the most recognized formulations. The dihydrochloride form is notable for its improved solubility and stability, making it a significant candidate in pharmaceutical applications.

Source and Classification

Glasdegib was developed by Pfizer and received approval from regulatory authorities for its use in specific hematological malignancies. It falls under the classification of small molecules and is categorized as an investigational drug due to its ongoing research and clinical applications. The compound is part of the broader category of anti-cancer agents, specifically targeting pathways involved in tumor growth and survival.

Synthesis Analysis

Methods

The synthesis of glasdegib dihydrochloride involves several chemical processes. Initial steps typically include the formation of the base compound, followed by salt formation with hydrochloric acid to yield the dihydrochloride variant.

  1. Starting Materials: The synthesis begins with 1-((2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea.
  2. Salt Formation: The base compound is then reacted with hydrochloric acid to form glasdegib dihydrochloride.
  3. Purification: The resulting product undergoes purification processes such as crystallization or recrystallization to ensure high purity levels.

Technical Details

The synthesis typically employs methods such as:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Filtration: For separating solid products from solvents.
  • Chromatography: Used for purification and isolation of the desired salt form.
Molecular Structure Analysis

Structure

The molecular formula for glasdegib dihydrochloride is C21H22Cl2N6OC_{21}H_{22}Cl_2N_6O. It consists of a complex structure featuring a benzimidazole ring, a piperidine moiety, and a urea functional group.

Data

Key structural data include:

  • Molecular Weight: Approximately 438.36 g/mol.
  • Crystallographic Data: Characterized using techniques such as single-crystal X-ray diffraction, which provides insights into the arrangement of atoms within the crystal lattice.
Chemical Reactions Analysis

Reactions

Glasdegib dihydrochloride participates in various chemical reactions that are essential for its activity as an anti-cancer agent. Key reactions include:

  • Binding Interactions: The compound binds to the smoothened receptor, inhibiting downstream signaling pathways involved in cell proliferation.
  • Metabolic Reactions: Glasdegib undergoes metabolic transformations primarily via cytochrome P450 enzymes, notably CYP3A4.

Technical Details

The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of other biochemical agents.

Mechanism of Action

Glasdegib exerts its therapeutic effects by inhibiting the hedgehog signaling pathway. This pathway is crucial for cellular processes such as growth and differentiation:

  1. Inhibition of Smoothened Receptor: By binding to this receptor, glasdegib prevents activation of downstream transcription factors that promote tumor growth.
  2. Downregulation of Target Genes: This inhibition leads to decreased expression of genes associated with cell proliferation and survival.

Data

Clinical studies have shown that treatment with glasdegib results in significant downregulation (over 80%) of glioma-associated transcriptional regulators in patients with acute myeloid leukemia.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Poorly soluble in water (0.02 mg/ml).
  • Melting Point: Not explicitly stated but typically determined during characterization studies.

Chemical Properties

  • LogP (Partition Coefficient): Approximately 2.28, indicating moderate lipophilicity which influences absorption characteristics.
  • pKa Value: Reported around 6, suggesting its behavior in physiological conditions.
Applications

Glasdegib dihydrochloride has several scientific applications:

  • Cancer Treatment: Primarily used in clinical settings for patients with acute myeloid leukemia, either alone or in combination with other therapies.
  • Research Tool: Utilized in studies investigating the hedgehog signaling pathway's role in cancer biology and potential therapeutic targets.
Mechanistic Foundations of Hedgehog Pathway Inhibition by Glasdegib Dihydrochloride

Glasdegib dihydrochloride (DAURISMO™), a potent benzoimidazole-based small molecule inhibitor, represents a targeted therapeutic approach for hematologic malignancies through selective antagonism of the Hedgehog (Hh) signaling pathway. This section details the molecular pharmacology underpinning its efficacy in disrupting critical oncogenic processes.

Molecular Targets of SMO Antagonism in Hematologic Malignancies

Glasdegib dihydrochloride functions as a competitive antagonist of smoothened (SMO), a critical 7-transmembrane G-protein coupled receptor-like protein within the canonical Hh signaling cascade. In hematologic malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), constitutive activation of SMO occurs through ligand-dependent (e.g., Sonic Hedgehog overexpression) or ligand-independent (e.g., mutational activation downstream of BCR-ABL in CML) mechanisms [4] [6]. SMO normally localizes to the primary cilium upon pathway activation, initiating signal transduction. Glasdegib binds with high affinity (IC₅₀ ≈ 5 nM in GLI-luciferase reporter assays) to SMO's transmembrane domain, preventing its ciliary accumulation and subsequent activation [5]. This specific molecular interaction is crucial, as evidenced by studies showing that genetic knockdown of SMO depletes BCR-ABL⁺ leukemic stem cells (LSCs), while constitutive SMO activation drives LSC persistence and chemoresistance [4] [7].

Table 1: Key Characteristics of SMO Inhibition by Glasdegib in Hematologic Context

CharacteristicGlasdegib DihydrochlorideBiological Consequence in Malignancies
Molecular TargetSmoothened (SMO)Blocks downstream GLI activation
Binding SiteTransmembrane domainPrevents ciliary translocation and activation
Potency (GLI-reporter assay)~5 nM IC₅₀Effective pathway inhibition at clinical doses
Affected LSC PopulationsCD34⁺/CD38⁻ AML LSCsReduces self-renewal capacity; depletes quiescent clones
Upstream Drivers InhibitedSHH, IHH overexpression; BCR-ABL cross-talkDisrupts ligand-dependent and oncogene-facilitated signaling

The therapeutic significance lies in SMO's role in maintaining LSC populations. CD34⁺ progenitor cells from AML patients exhibit heightened SMO expression and Hh pathway activity compared to differentiated blasts. Pharmacologic SMO inhibition with glasdegib significantly sensitizes these primitive cells to cytotoxic agents like cytarabine, reducing tumor burden and leukemia-initiating potential in xenograft models [4] [7].

Transcriptional Regulation of GLI Proteins via Smoothened Inhibition

SMO inhibition by glasdegib dihydrochloride disrupts the activation and nuclear translocation of glioma-associated oncogene homolog (GLI) transcription factors, the ultimate effectors of canonical Hh signaling. In the absence of SMO activation, full-length GLI proteins (primarily GLI2 and GLI3) undergo phosphorylation by protein kinase A (PKA), casein kinase 1 (CK1), and glycogen synthase kinase-3β (GSK3β) within their C-terminal clusters [2] [9]. This post-translational modification triggers partial proteasomal processing, converting GLI2/3 into transcriptional repressors (GLI2-R/GLI3-R) or targeting them for degradation. Simultaneously, SUFU (Suppressor of Fused) binds and sequesters GLI proteins in the cytoplasm, preventing nuclear access [2]. Glasdegib enforces this inactive state by blocking SMO-mediated liberation of GLI proteins from SUFU and preventing the formation of transcriptionally active GLI (primarily GLI1 and GLIA forms) [2] [4].

Table 2: GLI Transcription Factor Dynamics Modulated by SMO Inhibition

GLI ProteinRole in Hh SignalingEffect of SMO Inhibition by GlasdegibKey Downstream Targets Affected in Leukemia
GLI1Primary transcriptional activatorMarked downregulation (no repressor form)BCL2, CCND1, MYC, SNAI1, PTCH1 (feedback)
GLI2Major activator; minor repressorIncreased processing to GLI2-R; reduced GLI2-AOCT4, NANOG (stemness), VEGF, MMP9 (invasion)
GLI3Primarily repressorEnhanced proteolytic processing to potent GLI3-RP21, pro-apoptotic genes (derepression)
CommonNuclear translocationCytoplasmic sequestration via SUFU bindingReduced transcription of pro-survival/metastasis genes

Transcriptional profiling demonstrates that glasdegib treatment significantly downregulates key GLI target genes essential for LSC maintenance and survival. These include anti-apoptotic factors (BCL2), cell cycle regulators (CCND1), stemness-associated genes (OCT4, NANOG), and mediators of stromal interaction (CXCR4) [2] [4] [9]. The downregulation of GLI1 is particularly critical as GLI1 is both a target and amplifier of Hh signaling, creating a positive feedback loop. Its suppression by glasdegib disrupts this oncogenic amplification circuit. Preclinically, direct GLI inhibition (e.g., with GANT61) induces apoptosis in AML CD34⁺ cells and synergizes with chemotherapy, validating GLI as a critical endpoint of SMO antagonism [4] [9].

Disruption of Leukemic Stem Cell Niche Interactions

The bone marrow microenvironment (BMM) provides a sanctuary for LSCs, promoting quiescence, self-renewal, and drug resistance. Glasdegib dihydrochloride disrupts critical bidirectional signaling between LSCs and their niche, primarily through Hh pathway-dependent mechanisms. LSCs (typically CD34⁺CD38⁻CD123⁺IL1RAP⁺ in AML) exhibit aberrantly activated Hh signaling compared to normal hematopoietic stem cells (HSCs) [3] [4] [8]. This activation facilitates adhesion molecule expression and cytokine secretion that modify the niche. Glasdegib treatment significantly reduces LSC-mediated production of factors like stromal-derived factor 1α (SDF-1α/CXCL12) and vascular endothelial growth factor (VEGF), which normally promote angiogenesis and create a pro-leukemic milieu. Consequently, disruption impairs the "homing" and retention of LSCs within protective BM niches [4] [7] [8].

Table 3: Niche Factors and Interactions Disrupted by Glasdegib

Niche ComponentInteraction with LSCsEffect of GlasdegibFunctional Outcome
Stromal Cells (MSCs)SHH/IHH secretion → SMO activation on LSCsReduced LSC SHH/IHH production; Blocked SMO responseLoss of pro-survival PI3K/AKT signaling in LSCs
CXCR4/SDF-1α AxisSDF-1α binding → CXCR4 activation → adhesionDownregulates CXCR4 on LSCs; reduces SDF-1α secretionMobilization of LSCs from protective niches
Endothelial CellsVEGF-mediated angiogenesis → niche expansionSuppresses LSC VEGF productionReduced vascular support for leukemic clones
Extracellular MatrixIntegrin-mediated adhesion (e.g., VLA-4/VCAM-1)Indirectly reduces adhesion via GLI/ITGB4 downregulationImpaired adhesion-mediated drug resistance (CAM-DR)

Furthermore, Hh signaling in LSCs regulates integrin expression (e.g., ITGB4), facilitating firm adhesion to stromal components and extracellular matrix proteins. GLI-mediated transcription of ITGB4 promotes focal adhesion kinase (FAK) signaling, enhancing survival and resistance to detachment-induced apoptosis (anoikis) [9]. By suppressing GLI-dependent ITGB4 expression, glasdegib weakens LSC-stromal adhesion, sensitizing cells to cytotoxic agents and potentially disrupting quiescence. This mechanism is synergistic with CXCR4 antagonists (e.g., plerixafor), which physically mobilize LSCs from the niche. Preclinical models demonstrate that glasdegib combined with cytarabine or FLT3 inhibitors reduces LSC burden more effectively than monotherapy by simultaneously targeting intrinsic survival pathways and extrinsic niche support [4] [7] [8].

Epigenetic Modulation of Drug Resistance Pathways

Emerging evidence positions glasdegib dihydrochloride as a modulator of epigenetic mechanisms contributing to chemoresistance in LSCs. Constitutive Hh signaling maintains LSCs in a drug-tolerant state partly through epigenetic repression of tumor suppressor genes and activation of pro-survival pathways. GLI transcription factors directly regulate epigenetic modifiers and are influenced by the chromatin state of their target genes. Glasdegib disrupts this circuitry through several mechanisms:

  • Histone Modification Regulation: GLI proteins recruit histone acetyltransferases (HATs) and histone deacetylases (HDACs) to target gene promoters. GLI1/2 activation promotes histone H3/H4 acetylation at pro-survival genes (e.g., BCL2). Conversely, glasdegib-mediated GLI suppression reduces acetylation at these loci while promoting repressive histone methylation marks (e.g., H3K27me3) via increased recruitment of Polycomb repressive complex 2 (PRC2) components [4] [7]. This shift silences key oncogenic transcriptional programs.
  • Synergy with Hypomethylating Agents (HMAs): Aberrant DNA hypermethylation contributes to chemoresistance in LSCs. RNAi screens identified Hh pathway genes (SHH, SMO, GLI3) as sensitizing hits for 5-azacytidine [4] [7]. Glasdegib potentiates HMAs by downregulating DNA methyltransferase 1 (DNMT1) expression and activity, a GLI target gene. This dual action reduces global DNA methylation, reactivating silenced tumor suppressor genes (e.g., p15INK4B) and pro-apoptotic factors. Clinically, this synergy underpins trials combining glasdegib with azacitidine/decitabine.
  • Alteration of microRNA Profiles: GLI transcription regulates oncogenic and tumor-suppressive microRNAs. Glasdegib treatment upregulates miR-34a (targeting MYC, BCL2, SIRT1) and miR-326 (targeting SMOH, GLI1), creating reinforcing feedback loops that sustain pathway suppression and promote differentiation. Simultaneously, it downregulates oncomiRs like miR-21, which normally suppresses apoptosis [4] [9].
  • Overcoming ABC Transporter-Mediated Efflux: While not directly inhibiting P-glycoprotein (ABCB1), glasdegib indirectly reduces its expression. GLI1 binds the ABCB1 promoter, enhancing efflux of chemotherapeutics like anthracyclines. SMO inhibition thus potentiates intracellular accumulation of cytotoxic drugs within LSCs [4] [7].

Table 4: Epigenetic Mechanisms Influenced by Hh Inhibition and Impact on Resistance

Epigenetic MechanismEffect of Constitutive Hh SignalingEffect of GlasdegibImpact on Drug Resistance
Histone Acetylation (H3K27ac)Increased at pro-survival/GLI target genesDecreased acetylation; Increased H3K27me3Sensitizes LSCs to apoptosis induced by chemotherapy
DNA HypermethylationSilencing of tumor suppressors (e.g., p15INK4B)Synergy with HMAs; Reduced DNMT1 expression/activityReactivates silenced TSGs; enhances HMA efficacy
Oncogenic miRNA (e.g., miR-21)Overexpression suppressing pro-apoptotic genesDownregulationDerepresses apoptosis pathways
Tumor Suppressor miRNA (e.g., miR-34a)Repression by MYC/GLIUpregulationInhibits BCL2, MYC, SIRT1; promotes senescence
ABCB1/P-gp ExpressionGLI-mediated transcriptional upregulationDownregulationIncreases intracellular accumulation of cytotoxic drugs

The epigenetic rewiring induced by glasdegib converts LSCs from a quiescent, therapy-resistant state to a more proliferative and drug-susceptible phenotype. This "priming" effect is crucial for its observed clinical synergy with chemotherapy, enabling the eradication of minimal residual disease [4] [7] [9].

Properties

CAS Number

1352568-48-9

Product Name

Glasdegib dihydrochloride

IUPAC Name

1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;dihydrochloride

Molecular Formula

C21H24Cl2N6O

Molecular Weight

447.4 g/mol

InChI

InChI=1S/C21H22N6O.2ClH/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20;;/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28);2*1H/t16-,19-;;/m1../s1

InChI Key

PFKJLMROSSVKSV-NMWSZSNKSA-N

SMILES

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.Cl.Cl

Canonical SMILES

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.Cl.Cl

Isomeric SMILES

CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.